(7Z)-3-(4-chlorophenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
(7Z)-3-(4-CHLOROPHENYL)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound that belongs to the class of thiazolo-triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-3-(4-CHLOROPHENYL)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2-hydroxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product. The reaction conditions often require controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(7Z)-3-(4-CHLOROPHENYL)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Scientific Research Applications
(7Z)-3-(4-CHLOROPHENYL)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (7Z)-3-(4-CHLOROPHENYL)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Flavin-Dependent Halogenases: Enzymes that catalyze the halogenation of organic compounds, often used in synthetic chemistry.
Uniqueness
(7Z)-3-(4-CHLOROPHENYL)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is unique due to its specific structural features, such as the combination of a chlorophenyl group and a hydroxylphenylmethylidene group
Properties
Molecular Formula |
C18H14ClN3O2S |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
(7Z)-3-(4-chlorophenyl)-7-[(2-hydroxyphenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C18H14ClN3O2S/c19-13-5-7-14(8-6-13)21-10-20-18-22(11-21)17(24)16(25-18)9-12-3-1-2-4-15(12)23/h1-9,23H,10-11H2/b16-9- |
InChI Key |
ODMCESKNEOLXNK-SXGWCWSVSA-N |
Isomeric SMILES |
C1N=C2N(CN1C3=CC=C(C=C3)Cl)C(=O)/C(=C/C4=CC=CC=C4O)/S2 |
Canonical SMILES |
C1N=C2N(CN1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC=CC=C4O)S2 |
Origin of Product |
United States |
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